3-Chloro-5-methylisoxazole

Übersicht

Beschreibung

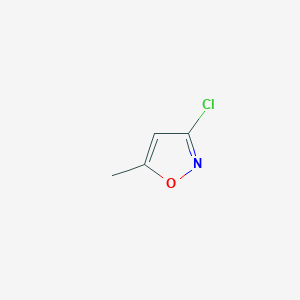

3-Chloro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions The presence of a chlorine atom at the third position and a methyl group at the fifth position makes this compound a unique derivative of isoxazole

Wirkmechanismus

Target of Action

The primary targets of 3-Chloro-5-methylisoxazole are yet to be identified. It binds to biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding (through the n) and π–π stacking (by the unsaturated 5-membered ring) . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Isoxazole derivatives are known to have a broad spectrum of pharmacological properties , suggesting that they may affect multiple biochemical pathways

Result of Action

Isoxazole derivatives have been reported to exhibit a variety of biological activities, including anticancer , suggesting that they may have significant molecular and cellular effects

Biochemische Analyse

Cellular Effects

Some isoxazole derivatives have been found to exhibit cytotoxic effects on certain cell lines

Molecular Mechanism

Isoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides to alkenes or alkynes. For instance, the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine can yield 3,5-disubstituted isoxazoles . Another method involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base like triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts such as copper(I) or ruthenium(II) in cycloaddition reactions is common in industrial settings due to their efficiency and reliability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-5-methylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form oximes or reduction to yield amines.

Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite, tert-butyl nitrite, or isoamyl nitrite.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Bases: Triethylamine, potassium carbonate, or sodium hydroxide.

Major Products:

Substituted Isoxazoles: Formed through substitution reactions.

Oximes and Amines: Resulting from oxidation and reduction reactions, respectively.

Complex Heterocycles: Produced via cycloaddition reactions

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methylisoxazole has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antifungal, anticancer, and anti-inflammatory agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and heterocycles.

Material Science: Isoxazole derivatives, including this compound, are used in the development of materials with liquid crystalline properties.

Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

3-Chloroisoxazole: Similar in structure but lacks the methyl group at the fifth position.

5-Methylisoxazole: Similar but lacks the chlorine atom at the third position.

3,5-Dichloroisoxazole: Contains chlorine atoms at both the third and fifth positions.

Uniqueness: 3-Chloro-5-methylisoxazole is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Biologische Aktivität

3-Chloro-5-methylisoxazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the fifth position of the isoxazole ring. This structure contributes to its interaction with various biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking, which are crucial for its biological activity.

The specific biological targets of this compound are still being elucidated. However, it has been shown to exhibit anticancer properties and interact with various biomolecules, potentially through:

- Enzyme Inhibition : Isoxazole derivatives are known to inhibit enzymes involved in critical biochemical pathways.

- Gene Expression Modulation : The compound may influence gene expression related to cell proliferation and apoptosis.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential therapeutic applications .

Biological Activities

Research highlights several key biological activities associated with this compound:

- Anticancer Activity : Studies have reported that isoxazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant cytotoxicity against liver (Hep3B), breast (MCF-7), and cervical (HeLa) cancer cell lines with IC50 values indicating potent activity .

- Anti-inflammatory Properties : Isoxazoles have been evaluated for their anti-inflammatory effects, particularly their selectivity toward COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study evaluated several isoxazole derivatives, including those structurally related to this compound, against various cancer cell lines. The results indicated that specific compounds exhibited IC50 values as low as 15.48 μg/ml against HeLa cells, showcasing their potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research on isoxazole derivatives revealed that certain compounds selectively inhibited COX-2 with sub-micromolar IC50 values. This selectivity is beneficial for developing anti-inflammatory medications with fewer side effects compared to traditional NSAIDs .

Biochemical Pathways

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:

| Pathway | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells. |

| Enzyme Inhibition | Inhibits enzymes involved in inflammation and cancer progression. |

| Antioxidant Defense | Reduces oxidative stress by scavenging free radicals. |

Future Directions

Ongoing research aims to further elucidate the specific mechanisms through which this compound exerts its biological effects. Future studies may focus on:

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Clinical Trials : Investigating potential therapeutic applications in humans.

Eigenschaften

IUPAC Name |

3-chloro-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3-2-4(5)6-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIYJMDKRRQFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54536-85-5 | |

| Record name | 3-chloro-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.